(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride

Chiral Resolution Enantiomeric Excess CCR2b Antagonists

Procure the authentic (R)-enantiomer (CAS 1286208-25-0) to maintain target affinity—the (S)-enantiomer (1286208-53-4) is not interchangeable. The N-propanoyl group imparts distinct lipophilicity and steric bulk versus acetyl/butanoyl analogs, essential for CCR2b antagonist SAR continuity. Supplied as a stable, ≥95% hydrochloride salt with defined stoichiometry and aqueous solubility, this scaffold is ready for parallel synthesis of low-nanomolar MCP-1/CCR2 inhibitors. Also serves as a chiral standard for HPLC method development and quantitative NMR calibration. Enables matched-pair enantiomer studies to quantify eudismic ratios for CNS receptor engagement.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66
CAS No. 1286208-25-0
Cat. No. B3027341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride
CAS1286208-25-0
Molecular FormulaC7H15ClN2O
Molecular Weight178.66
Structural Identifiers
SMILESCCC(=O)N1CCC(C1)N.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-2-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1
InChIKeySWFBCKALSKMABH-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride CAS 1286208-25-0: A Chiral Pyrrolidine Building Block for Neurological & CCR2b-Targeted Research


(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride (CAS 1286208-25-0) is a chiral, enantiopure aminopyrrolidine amide derivative with the molecular formula C7H15ClN2O and a molecular weight of 178.66 g/mol . The compound is characterized by an (R)-configured 3-aminopyrrolidine core N-acylated with a propanoyl group, and is typically supplied as a hydrochloride salt with a purity of ≥95% . Its structure places it within a class of chiral 3-aminopyrrolidine derivatives that have been explored as critical pharmacophoric elements in medicinal chemistry, most notably as a core scaffold in the development of potent CCR2b receptor antagonists for inflammatory disease [1].

Why Generic (R)-3-Aminopyrrolidine Derivatives Cannot Substitute for CAS 1286208-25-0 in Procurement


Simple substitution with other 3-aminopyrrolidine derivatives is not scientifically valid due to the critical interplay of chirality and N-acyl substitution. The (R)-enantiomer is not interchangeable with its (S)-enantiomer (CAS 1286208-53-4), as stereochemistry is a primary determinant of receptor binding affinity and functional activity in chiral 3-aminopyrrolidine series [1]. For instance, in the CCR2b antagonist program, the (R)-configuration was essential for potent activity [1]. Furthermore, the specific N-propanoyl group is not a generic placeholder; SAR studies demonstrate that variations in the N-acyl chain length and nature profoundly impact potency, with the propanoyl group providing a distinct combination of lipophilicity and steric bulk compared to acetyl or butanoyl analogs [1]. Therefore, procuring a different enantiomer or N-acyl derivative introduces uncontrolled variables that compromise experimental reproducibility and SAR continuity.

Quantitative Differentiation Guide: How (R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one HCl Compares to Closest Analogs


Chiral Purity and Enantiomeric Integrity vs. Racemate and (S)-Enantiomer

The target compound is the pure (R)-enantiomer (CAS 1286208-25-0). In contrast, the (S)-enantiomer (CAS 1286208-53-4) and the racemic mixture represent distinct chemical entities. In the (R)-3-aminopyrrolidine CCR2b antagonist series, stereochemistry was a key determinant of binding affinity; the (R)-configuration at the 3-position was consistently associated with potent activity, while the (S)-enantiomers of analogous compounds exhibited significantly reduced or negligible receptor binding [1]. Supplier specifications confirm the target compound is provided with a purity of ≥95%, but the crucial parameter of enantiomeric excess (ee) is not standardized for the unformulated building block, creating a procurement specification that must be verified for chiral integrity .

Chiral Resolution Enantiomeric Excess CCR2b Antagonists Stereochemistry-Activity Relationship

N-Acyl Substitution: Propanoyl vs. Acetyl or Longer-Chain Analogs in CCR2b SAR

The N-propanoyl group of the target compound occupies a specific physicochemical space. In the SAR exploration of the (R)-3-aminopyrrolidine series, N-acyl chain length was systematically varied. While the propanoyl analog itself was not the final optimized compound in the published series (Compound 71 features a more complex substitution), the SAR table demonstrates that shortening the acyl chain to acetyl or extending it to butanoyl/pentanoyl can shift lipophilicity (cLogP) and steric bulk, leading to drops in binding affinity. The propanoyl group provides a baseline for further derivatization that balances molecular weight and hydrogen-bonding capability [1].

Structure-Activity Relationship N-Acyl Chain Length CCR2b Antagonists Chemokine Receptor

Salt Form and Physicochemical Handling: Hydrochloride vs. Free Base

The target compound is supplied as a hydrochloride salt, which significantly impacts its physicochemical handling properties. The free base form (CAS 833483-46-8) is an oil, whereas the hydrochloride salt is typically a solid (often described as a white to off-white crystalline solid), facilitating accurate weighing and formulation [1]. The hydrochloride salt also exhibits enhanced aqueous solubility due to ionization, a critical advantage for in vitro assays requiring dissolution in aqueous buffers. The free base, being a liquid, poses challenges for precise stoichiometric handling in milligram-scale medicinal chemistry workflows.

Salt Selection Solubility Hydrochloride Salt Solid-State Properties

Priority Application Scenarios for Procuring (R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride (CAS 1286208-25-0)


Chiral Building Block for CCR2b Antagonist Lead Optimization

Based on its structural role as a core (R)-3-aminopyrrolidine scaffold, this compound is best procured as an advanced intermediate for synthesizing novel CCR2b antagonists. Researchers aiming to explore SAR around the N-acyl region can use this propanoyl analog as a direct starting point for parallel synthesis, as demonstrated in the high-throughput optimization campaigns that yielded low-nanomolar antagonists [1]. The enantiopure (R)-configuration is essential to maintain affinity, making it a critical reagent for any follow-up studies targeting MCP-1/CCR2-driven inflammatory pathways.

Stereochemical Probe in CNS Aminopyrrolidine Research

Given the neuropharmacological interest in 3-aminopyrrolidine derivatives, this compound serves as a stereochemically pure probe for investigating chiral recognition in central nervous system targets [1]. Its defined (R)-stereochemistry allows for the deconvolution of enantiomer-specific effects in receptor binding or functional assays, which is impossible with racemic building blocks. Procurement of the separate (S)-enantiomer enables matched-pair enantiomer studies to quantify eudismic ratios for target engagement.

Analytical Method Development and Reference Standard Preparation

The solid hydrochloride salt form, with its defined stoichiometry and aqueous solubility, is suitable for use as a reference standard in chiral HPLC method development or as a calibration standard for quantitative NMR . Its high purity (≥95%) and solid-state stability simplify the preparation of stock solutions, unlike the oil-based free base, which requires careful handling to exclude water and solvent residues that bias analytical measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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